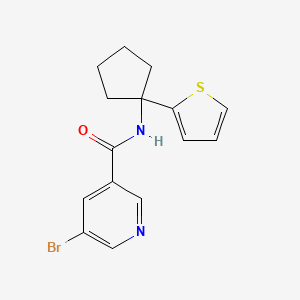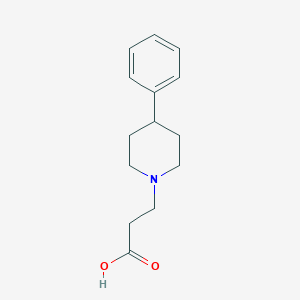![molecular formula C22H14ClN5OS B2993916 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891128-17-9](/img/structure/B2993916.png)
2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H14ClN5OS and its molecular weight is 431.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Preparation of the thiophene derivative.
Formation of the triazole ring via cyclization reactions.
Subsequent functionalization to attach the pyridazine and phenyl groups.
The specific reaction conditions may include the use of catalysts, solvents such as dichloromethane or acetonitrile, and temperature control to ensure the desired product formation.
Industrial Production Methods: Industrial-scale synthesis of this compound may involve more optimized and efficient methods to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and automated purification systems are often employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen substitution reactions, particularly involving the chloro group, can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution reactions may use reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidizing the thiophene ring might yield sulfone derivatives, while reduction could lead to dechlorination or modification of the triazole ring.
Scientific Research Applications: this compound has various applications across multiple scientific disciplines:
Chemistry:
Used as a building block for synthesizing more complex organic molecules.
Studied for its reactivity and potential to form novel compounds.
Biology:
Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Used in the development of biological probes and molecular imaging agents.
Medicine:
Potential lead compound in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.
Explored for its pharmacokinetic and pharmacodynamic properties.
Industry:
Utilized in the production of specialty chemicals and materials with unique properties.
Potential application in the development of advanced materials for electronics and nanotechnology.
Mechanism of Action: The mechanism of action of this compound varies depending on its specific application. Generally, it interacts with molecular targets through:
Binding to specific enzymes or receptors, potentially inhibiting or activating their functions.
Modulating signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
Its molecular targets may include kinases, proteases, and other critical proteins involved in disease progression.
Comparison with Similar Compounds: Compared to similar compounds, this compound stands out due to its unique combination of functional groups and potential applications. Similar compounds might include:
Derivatives with different halogen substitutions (e.g., 2-bromo or 2-iodo variants).
Compounds with modifications to the thiophene or triazole rings.
Analogs with alternative aromatic or heteroaromatic substitutions.
Propriétés
IUPAC Name |
2-chloro-N-[4-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN5OS/c23-17-5-2-1-4-16(17)22(29)24-15-9-7-14(8-10-15)18-11-12-20-25-26-21(28(20)27-18)19-6-3-13-30-19/h1-13H,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNBZVCQYAXWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2993834.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2993835.png)
![6-Tert-butyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2993836.png)
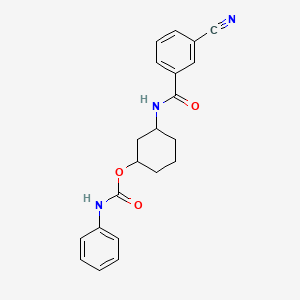
![2-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2993838.png)
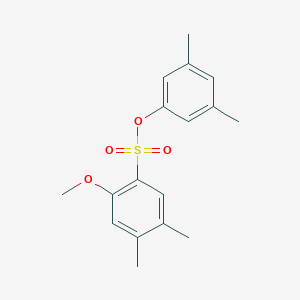
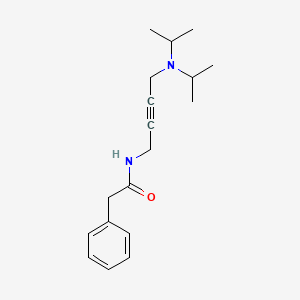

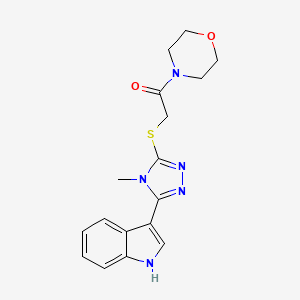
![4-[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2993851.png)
